Aurora A Inhibitor I Aurora A Inhibitor I N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]anilino]-5-fluoro-4-pyrimidinyl]amino]benzamide is a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 1158838-45-9
VCID: VC0544789
InChI: InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38)
SMILES: CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F
Molecular Formula: C31H31ClFN7O2
Molecular Weight: 588.1 g/mol

Aurora A Inhibitor I

CAS No.: 1158838-45-9

Cat. No.: VC0544789

Molecular Formula: C31H31ClFN7O2

Molecular Weight: 588.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aurora A Inhibitor I - 1158838-45-9

Specification

CAS No. 1158838-45-9
Molecular Formula C31H31ClFN7O2
Molecular Weight 588.1 g/mol
IUPAC Name N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide
Standard InChI InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38)
Standard InChI Key AKSIZPIFQAYJGF-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F
Canonical SMILES CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F
Appearance Solid powder

Introduction

Biochemical and Pharmacological Profile of Aurora A Inhibitor I

Chemical Identity and Selectivity

Aurora A Inhibitor I is characterized by a high purity level of ≥98% as confirmed by HPLC analysis, ensuring reliability in experimental applications . Its molecular structure is optimized for selective binding to Aurora A kinase, a member of the serine/threonine kinase family that governs mitotic entry, spindle formation, and chromosomal segregation. Unlike pan-Aurora inhibitors, which target Aurora A, B, and C isoforms indiscriminately, Aurora A Inhibitor I exhibits specificity designed to minimize off-target effects on Aurora B/C—kinases implicated in cytokinesis and polyploidization .

The compound's selectivity is critical, as dual Aurora A/B inhibitors like alisertib and barasertib often induce polyploidy due to Aurora B inhibition, complicating therapeutic outcomes . Aurora A Inhibitor I’s design prioritizes exclusive engagement with Aurora A, thereby preserving cytokinesis integrity while inducing mitotic arrest .

Mechanism of Action

Aurora A Inhibitor I operates by competitively binding to the ATP-binding pocket of Aurora A, blocking autophosphorylation at Thr288—a post-translational modification essential for kinase activation . This inhibition destabilizes the Aurora A-TPX2 protein-protein interaction (PPI), a partnership required for Aurora A's localization to spindle microtubules and its enzymatic activity . Disruption of this interaction leads to defective spindle assembly, prolonged mitotic arrest, and subsequent apoptosis in cancer cells .

In contrast to TPX2-targeting inhibitors like CAM2602, which allosterically modulate Aurora A activity, Aurora A Inhibitor I directly antagonizes kinase function . This distinction underscores its utility in studying Aurora A-specific pathways without confounding effects from TPX2 displacement.

Preclinical Research and Applications

In Vitro Efficacy

While explicit data on Aurora A Inhibitor I’s in vitro performance are sparing, analogous compounds such as LY3295668 provide a framework for understanding its potential. LY3295668, an Aurora A-selective inhibitor, demonstrates IC₅₀ values of 0.59 nM in cell-based assays, inducing mitotic arrest (evidenced by histone H3 Ser10 phosphorylation) and apoptosis in HeLa and NCI-H446 cancer cells . By inference, Aurora A Inhibitor I likely shares this potency profile, given its comparable biochemical selectivity .

Synergy with Chemotherapeutic Agents

Emerging evidence suggests that Aurora A inhibitors synergize with taxanes (e.g., paclitaxel) to overcome resistance mechanisms in aggressive cancers . For instance, CAM2602 enhances paclitaxel’s efficacy in pancreatic cancer models by suppressing Aurora A-driven survival pathways . Although direct studies on Aurora A Inhibitor I are absent, its mechanism supports similar combinatorial potential, particularly in tumors overexpressing Aurora A .

Challenges and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator